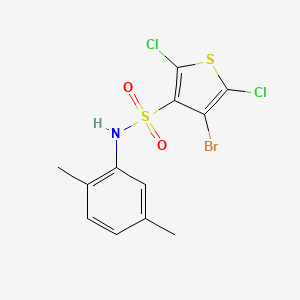![molecular formula C17H19BrO2Si B14174798 Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- CAS No. 918304-52-6](/img/structure/B14174798.png)
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- is an organic compound with the molecular formula C17H19BrO2Si. This compound is characterized by the presence of a bromo group, a trimethylsilyl group, and a phenoxy group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- typically involves the reaction of 2-bromo-6-(trimethylsilyl)phenol with phenacyl bromide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles like amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include various substituted phenoxy ethanones.
Oxidation: Products include phenoxyquinones.
Reduction: Products include phenoxyethanols.
Applications De Recherche Scientifique
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions. The trimethylsilyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Similar structure but lacks the trimethylsilyl and phenoxy groups.
Phenacyl bromide: Contains a bromo group and a phenyl group but lacks the trimethylsilyl and phenoxy groups.
Uniqueness
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
918304-52-6 |
|---|---|
Formule moléculaire |
C17H19BrO2Si |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
2-(2-bromo-6-trimethylsilylphenoxy)-1-phenylethanone |
InChI |
InChI=1S/C17H19BrO2Si/c1-21(2,3)16-11-7-10-14(18)17(16)20-12-15(19)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |
Clé InChI |
GRHIDHWBYWHNTE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=CC=C1)Br)OCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


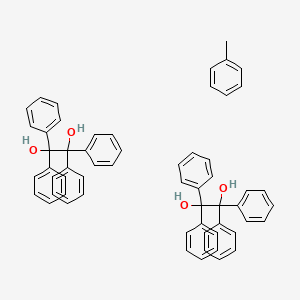
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
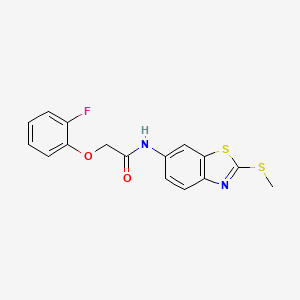
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
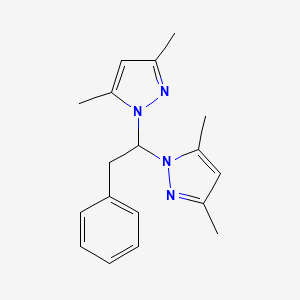
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
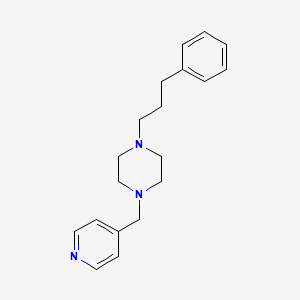

![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
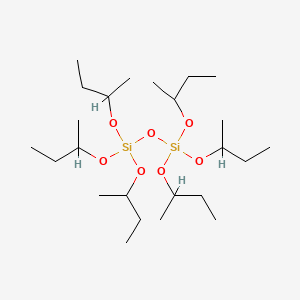
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
